molecular formula C11H12O2 B2993690 5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 3649-03-4

5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B2993690
CAS RN: 3649-03-4
M. Wt: 176.215
InChI Key: MIBUSJIRWIYZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one” is a member of the class of flavans with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives . It’s also known as a flavanone .

Scientific Research Applications

Antiproliferative Agent in Cancer Research

The benzopyran-4-one moiety is recognized for its cytotoxic properties against multi-drug resistant cancer cell lines. Hybrid compounds containing this structure have been designed and synthesized to explore their antiproliferative activity. These compounds have shown significant activity against a panel of six cancer cell lines, with minimal cytotoxicity to normal cell lines . This suggests that derivatives of 5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one could be potent and selective anticancer agents.

Anti-inflammatory Applications

Isoxazoles, which can be synthesized as hybrid compounds with benzopyran-4-ones, exhibit anti-inflammatory properties in cellular assays . This indicates that the compound may also be leveraged to develop new anti-inflammatory medications, potentially offering a novel approach to treating inflammatory diseases.

Fungicidal Properties

Benzopyran-4-one derivatives have been used to design novel strobilurins, which are a class of fungicides. These compounds have been tested against various phytopathogenic fungi and have shown substantial antifungal activities, indicating that 5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one could serve as a backbone for developing new fungicides with broad-spectrum activity .

Structural and Spectroscopic Analysis

The compound’s structure allows for detailed spectroscopic investigations, which are crucial in understanding the interactions and properties of pharmaceuticals and agrochemicals. The vibrational spectra of such compounds can provide insights into their structural characteristics .

Molecular Docking Studies

Derivatives of benzopyran-4-ones have been used in molecular docking studies to predict the interaction and affinity towards biological targets. This is particularly useful in drug discovery, where the compound’s derivatives could be potential candidates for anti-HIV-1 therapies .

Kinase Inhibitory Activity

Some derivatives of the compound have been screened for kinase inhibitory activity. While the compound itself was found inactive towards different kinases, its derivatives could be modified to enhance this activity, which is vital in the development of treatments for diseases like cancer .

Future Directions

The future directions for “5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one” could involve further exploration of its potential cytotoxic activity against cancer cell lines . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

5,7-dimethyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBUSJIRWIYZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)CCOC2=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

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